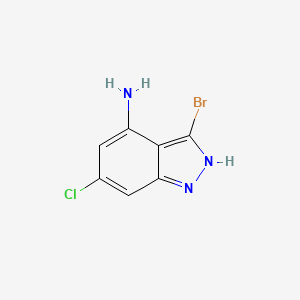

3-Bromo-6-chloro-1H-indazol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

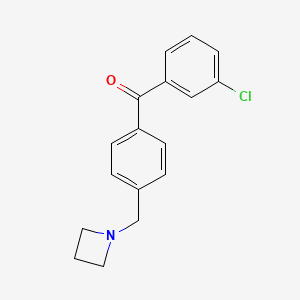

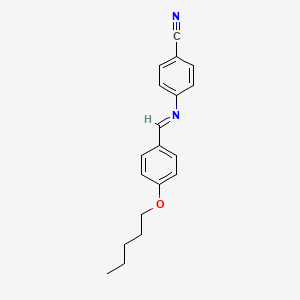

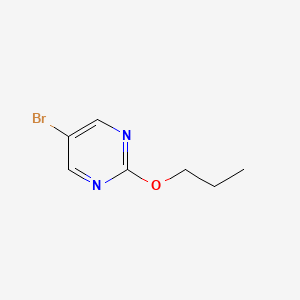

“3-Bromo-6-chloro-1H-indazol-4-amine” is a chemical compound with the molecular formula C7H5BrClN3 . It is a derivative of indazole, a heterocyclic aromatic organic compound .

Molecular Structure Analysis

The molecular structure of “3-Bromo-6-chloro-1H-indazol-4-amine” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains bromine and chlorine substituents .Aplicaciones Científicas De Investigación

Synthesis of Lenacapavir

3-Bromo-6-chloro-1H-indazol-4-amine: is a key intermediate in the synthesis of Lenacapavir , a potent capsid inhibitor used in the treatment of HIV-1 infections . The compound’s synthesis involves regioselective bromination and heterocycle formation, providing a potential economical route for large-scale production.

Antitumor Activity

Indazole derivatives, including those synthesized from 3-Bromo-6-chloro-1H-indazol-4-amine , have been studied for their antitumor properties . These compounds exhibit inhibitory activities against various human cancer cell lines, such as lung, leukemia, prostate, and hepatoma cells.

Alzheimer’s Disease Treatment

The compound’s structure is found in substances that show potential for treating Alzheimer’s disease . It’s part of the privileged class of heterocyclic structures common to many biologically active compounds.

Iron Deficiency Treatment

3-Aminoindazoles, which can be derived from 3-Bromo-6-chloro-1H-indazol-4-amine , have been developed as potential treatments for iron deficiency .

Tyrosine Kinase Receptor Inhibition

Some indazole derivatives are potent tyrosine kinase receptor inhibitors and are used to suppress tumor growth . This application is crucial in the development of cancer therapies.

Antiproliferative Agents

The compound has been linked to the synthesis of indazole carboxamides with antiproliferative activity, effective against a range of neoplastic cell lines and causing a block in the G0–G1 phase of the cell cycle .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that indazole derivatives have been associated with the inhibition, regulation, and modulation of kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cellular processes such as cell cycle regulation and volume regulation .

Mode of Action

Indazole derivatives, including this compound, are known to interact with their targets (such as kinases) and modulate their activity . This modulation can result in changes in cellular processes, potentially leading to therapeutic effects.

Biochemical Pathways

Given its potential interaction with kinases, it can be inferred that it may affect pathways related to cell cycle regulation and volume regulation .

Result of Action

Based on its potential interaction with kinases, it can be inferred that it may have effects on cellular processes regulated by these kinases .

Action Environment

This compound, like other indazole derivatives, holds promise for therapeutic applications due to its potential interaction with key cellular kinases .

Propiedades

IUPAC Name |

3-bromo-6-chloro-2H-indazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClN3/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPLPWGRNWDWEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646323 |

Source

|

| Record name | 3-Bromo-6-chloro-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-chloro-1H-indazol-4-amine | |

CAS RN |

885519-95-9 |

Source

|

| Record name | 3-Bromo-6-chloro-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B1292379.png)

![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)

![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)